Linagliptin impurity KH-3
Description
Significance of Impurity Profiling in Pharmaceutical Research and Development
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in an API. pharmaffiliates.comglobalpharmatek.com This process is not merely a quality control measure but a fundamental aspect of pharmaceutical research and development. pharmiweb.com The presence of impurities, even at trace levels, can have significant consequences, potentially altering the drug's therapeutic effects or causing adverse reactions in patients. adventchembio.comaquigenbio.com
Key aspects of the importance of impurity profiling include:
Ensuring Patient Safety: Some impurities can be toxic or have pharmacological activity, posing a direct risk to patient health. pharmiweb.comaquigenbio.com
Guaranteeing Drug Efficacy: Impurities can sometimes interfere with the API's mechanism of action, reducing its effectiveness. pharmiweb.com
Maintaining Product Quality and Stability: Impurity profiling helps in understanding the degradation pathways of a drug, which is crucial for establishing appropriate storage conditions and shelf-life. globalpharmatek.com
Optimizing Manufacturing Processes: By identifying the source of impurities, manufacturers can refine their synthetic routes and purification methods to minimize their formation. aquigenbio.com
Regulatory Compliance: Regulatory bodies worldwide mandate comprehensive impurity profiling for drug approval and to ensure ongoing product quality. pharmaffiliates.comaquigenbio.com
Regulatory Landscape for Impurity Control and Identification (e.g., International Conference on Harmonization (ICH) Guidelines)
To ensure a harmonized approach to drug quality, the International Council for Harmonisation (ICH) has established a set of guidelines for the control of impurities in new drug substances. biotech-spain.com These guidelines are adopted by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). chemass.si
The primary ICH guideline addressing impurities in new drug substances is ICH Q3A(R2) . ich.orgeuropa.eu This guideline provides a framework for the content and qualification of impurities in chemically synthesized APIs. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Data sourced from ICH Q3A(R2) Guideline ich.org
Other relevant ICH guidelines include:
ICH Q3C: Addresses residual solvents. biotech-spain.comeuropa.eu
ICH Q3D: Focuses on elemental impurities. biotech-spain.comeuropa.eu
ICH M7: Pertains to the assessment and control of DNA reactive (mutagenic) impurities. europa.eu
Classification and Origin of Pharmaceutical Impurities in Drug Substances
Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin: ich.orgpharmastate.academy
Organic Impurities: These are the most common type of impurities and can be process-related or drug-related. adventchembio.comich.org They can arise from:
Starting Materials and Intermediates: Unreacted materials or intermediates from the synthetic process. pharmastate.academyganeshremedies.com
By-products: Formed from side reactions during the synthesis of the API. pharmastate.academyganeshremedies.com
Degradation Products: Formed due to the degradation of the API during manufacturing or storage. pharmastate.academyganeshremedies.com
Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed. pharmastate.academyganeshremedies.com
Inorganic Impurities: These impurities are often derived from the manufacturing process and are typically known and identified. ich.orgganeshremedies.com They include:
Reagents, ligands, and catalysts. pharmastate.academy
Heavy metals or other residual metals. pharmastate.academy
Inorganic salts. pharmastate.academy
Filter aids and charcoal. pharmastate.academy
Residual Solvents: These are organic or inorganic liquids used as vehicles during the synthesis and purification of the API that are not completely removed by processing. ich.orgganeshremedies.com Their control is addressed by the ICH Q3C guideline. biotech-spain.com
Rationale for Dedicated Research on Specific Linagliptin (B1675411) Impurities (e.g., Linagliptin Impurity KH-3)
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. nih.gov The synthesis of this complex molecule involves multiple steps, which can lead to the formation of various process-related impurities. nih.govresearchgate.net
Dedicated research on specific impurities like this compound is crucial for several reasons:
Quality Control: The identification and characterization of impurities are essential for developing robust analytical methods to monitor and control their levels in the final drug substance. nih.govnih.gov
Process Optimization: Understanding the formation pathways of specific impurities allows for the optimization of reaction conditions to minimize their generation. nih.gov
Regulatory Requirements: Regulatory agencies require the identification and characterization of any impurity present above the identification threshold. ich.org
Reference Standards: Isolated and characterized impurities, such as this compound, serve as essential reference standards for analytical method validation and routine quality control testing. smolecule.com
This compound is a known process-related impurity associated with the synthesis of Linagliptin. smolecule.com Its chemical structure has been identified, and it serves as a reference substance in the quality control processes of Linagliptin production. smolecule.comguidechem.com The formation of this impurity is often linked to the aminolysis reactions that are part of the broader synthetic pathway of Linagliptin. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H39N7O6 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1 |
InChI Key |
XFDZIBJSVALWQF-NWSMCOELSA-N |
Isomeric SMILES |
CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Canonical SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Origin of Product |
United States |
Mechanistic Investigations into the Formation of Linagliptin Impurity Kh 3
Process-Related Impurity Formation Pathways
The synthesis of a complex molecule like Linagliptin (B1675411) involves multiple steps, each with the potential to generate impurities. The origin of these process-related impurities can typically be traced back to starting materials, intermediates, by-products, or reagents used throughout the manufacturing process.
Analysis of Synthetic Reaction Intermediates and By-products
The synthesis of Linagliptin, as outlined in various studies, involves key intermediates such as 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione and (R)-3-aminopiperidine. pharmaffiliates.comchemicalbook.com In-depth analysis of the reaction mixtures at each stage is critical to identify and characterize unexpected structures. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are instrumental in detecting and obtaining molecular weight information for trace impurities. sigmaaldrich.comprecisepeg.com
Should Impurity KH-3 be a process-related impurity, its formation would likely arise from a side reaction involving one of the core intermediates. For instance, an incomplete reaction or a reaction with a residual reagent or solvent could lead to its generation. Research has successfully identified numerous other process-related impurities in Linagliptin, demonstrating the complexity of the synthetic route. chemicalbook.comprecisepeg.com
Influence of Reaction Parameters on Impurity KH-3 Generation
Reaction conditions such as temperature, pH, reaction time, and the order of reagent addition play a crucial role in controlling the impurity profile of an active pharmaceutical ingredient (API). A systematic study, often employing Design of Experiments (DoE), would be necessary to understand how these parameters influence the formation of Impurity KH-3. For example, elevated temperatures could potentially promote side reactions, while variations in pH might alter the reactivity of functional groups on the Linagliptin scaffold or its precursors.
Role of Starting Materials, Reagents, and Solvents in Impurity Formation
The purity of all materials used in the synthesis is paramount. Impurities present in starting materials can be carried through the synthetic process and may even react to form new impurities. For example, the quality of key starting materials like 3-methylxanthine (B41622) and 2-(chloromethyl)-4-methylquinazoline (B46745) is critical. pharmaffiliates.com Similarly, reagents and solvents can degrade or contain impurities that participate in side reactions. A comprehensive understanding of the potential contaminants in all raw materials is essential to control the formation of impurities like KH-3.
Forced Degradation and Degradation Pathway Elucidation
Forced degradation, or stress testing, is a vital component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also support the development of stability-indicating analytical methods. synzeal.com
Stress Testing Protocols (e.g., ICH Q1A(R2) Guidelines)
According to the International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress conditions. synzeal.comclearsynth.com
Studies have consistently shown that Linagliptin is susceptible to degradation under acidic conditions. synzeal.com When subjected to acidic hydrolysis (e.g., using 0.1N HCl), Linagliptin undergoes degradation, with the extent of degradation depending on the acid concentration, temperature, and duration of exposure. synzeal.com
Several degradation products have been identified under these conditions. For example, one study reported 16.42% degradation after 24 hours at 60°C in an acidic solution, leading to the formation of two major degradants. synzeal.com While these reported degradants are not identified as KH-3, the methodology is directly applicable. To determine if Impurity KH-3 is an acid degradation product, a sample of pure Linagliptin would be subjected to acidic stress, and the resulting mixture analyzed by a validated HPLC method to detect and quantify any formation of the specific impurity.
The table below summarizes typical findings from forced degradation studies on Linagliptin, illustrating the compound's general stability profile.
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1N HCl | Significant degradation observed. synzeal.com |
| Basic Hydrolysis | 0.1N NaOH | Less degradation compared to acidic conditions. clearsynth.com |
| Oxidative | 3-30% H₂O₂ | Significant degradation observed. synzeal.comsynzeal.com |
| Thermal | 60°C | Minimal degradation. synzeal.com |
| Photolytic | UV/Daylight | Generally stable. clearsynth.com |
Alkaline Hydrolysis Conditions
Forced degradation studies of Linagliptin under alkaline hydrolysis have shown a relatively low level of degradation. In one study, when a Linagliptin solution was subjected to alkaline conditions for ten days at 60°C, a degradation of 2.56% was observed. nih.gov Despite the limited degradation, two primary degradation products were observed to form at levels exceeding 0.4%. nih.gov Another study noted significant degradation under alkaline conditions, identifying two unknown peaks. niscpr.res.in However, the formation of an N-acetyl impurity was not reported under these conditions. rasayanjournal.co.in
Summary of Linagliptin Degradation under Alkaline Hydrolysis
| Degradation Condition | % Degradation | Major Degradation Products Observed |
|---|---|---|
| 10 days at 60°C | 2.56% | Two degradants exceeding 0.4% |
Oxidative Stress Conditions
Linagliptin has demonstrated significant susceptibility to degradation under oxidative stress. One investigation found that exposure of a Linagliptin solution to oxidative conditions for 24 hours at 60°C resulted in a 35.86% degradation. nih.gov This environment generated several impurities, with some exceeding levels of 0.4%. nih.gov Notably, under oxidative stress, the formation of N-formyl linagliptin has been reported, while N-acetyl linagliptin was not observed. niscpr.res.in Another study identified a specific degradant with a retention time of 10.273 minutes, which was characterized via LC-MS as an adduct formed from a salt reaction involving water and Linagliptin. rasayanjournal.co.in
Summary of Linagliptin Degradation under Oxidative Stress
| Degradation Condition | % Degradation | Major Degradation Products Observed |
|---|---|---|
| 24 hours at 60°C | 35.86% | Multiple impurities > 0.4% (OX 1, OX 2, OX 3, OX 4) nih.gov |
| Not specified | Not specified | N-formyl linagliptin niscpr.res.in |
Thermal Stress Conditions
Under conditions of thermal stress, Linagliptin generally shows high stability. One study reported only 0.05% degradation when the substance was subjected to thermal stress for ten days at 60°C, with one impurity forming at a level of 0.05%. nih.gov However, contrasting findings exist, with another study reporting the formation of both N-formyl linagliptin and N-acetyl linagliptin during thermal degradation. niscpr.res.in A separate investigation did not observe the formation of N-acetyl linagliptin under thermal stress. rasayanjournal.co.in
Summary of Linagliptin Degradation under Thermal Stress
| Degradation Condition | % Degradation | Major Degradation Products Observed |
|---|---|---|
| 10 days at 60°C | 0.05% | One impurity at 0.05% nih.gov |
Photolytic Degradation Conditions
Linagliptin appears to be stable under photolytic stress. When exposed to UV-VIS radiation at 60°C and 60% humidity, a degradation of only 0.56% was observed. nih.gov Several minor impurities were detected, all below the 0.1% threshold. nih.gov Other studies have also confirmed that Linagliptin is stable under UV degradation and photolytic conditions, with no significant formation of impurities like N-acetyl linagliptin. niscpr.res.inrasayanjournal.co.in
Summary of Linagliptin Degradation under Photolytic Conditions
| Degradation Condition | % Degradation | Major Degradation Products Observed |
|---|---|---|
| UV-VIS at 60°C and 60% humidity | 0.56% | Several impurities below 0.1% nih.gov |
Humidity and Moisture Degradation Conditions
The presence of humidity, particularly in combination with heat, has been shown to cause extensive degradation of Linagliptin. One study reported that the drug degrades extensively under heat and humidity, leading to the formation of several degradation products. mdpi.com Specifically, the formation of Impurity-VII has been noted to occur in the presence of reducing sugars, heat, and humidity. mdpi.com
Identification of Degradation Products Leading to or Concurrent with Impurity KH-3
As the specific identity of "Impurity KH-3" as a degradation product is not clearly established in the literature, this section details other impurities that have been identified under various stress conditions.
Under acidic conditions , two primary degradation products, designated AD 1 and AD 2, have been identified. nih.gov Another product, LINA-D2, results from the hydrolysis of the quinazoline (B50416) structure. nih.gov
In alkaline conditions , two unspecified degradants were observed to form. nih.gov
Oxidative stress leads to a complex mixture of impurities. Identified products include OX 1, OX 2, OX 3, and OX 4, as well as N-formyl linagliptin and an adduct of water and Linagliptin. nih.govniscpr.res.inrasayanjournal.co.in
Thermal degradation has been shown to produce N-formyl linagliptin and N-acetyl linagliptin. niscpr.res.in
Heat and humidity can lead to the formation of Impurity-VII, Impurity-VIII, and Impurity-IX. mdpi.com
Postulation of Degradation Mechanisms and Reaction Schemes
The formation of certain Linagliptin degradation products has been mechanistically postulated.
For impurities formed under acidic hydrolysis , such as LINA-D11 (which is structurally identical to LINA-D2), the proposed mechanism involves the nucleophilic addition of water, catalyzed by a hydrogen proton, to the imine group in the quinazoline moiety, followed by further hydrolysis of the newly formed imine group. nih.gov
The formation of Impurity-VII under conditions of heat and humidity is proposed to occur when a reducing sugar is oxidized and subsequently reacts with Linagliptin. mdpi.com
While a definitive reaction scheme for an impurity specifically named "KH-3" cannot be provided without its confirmed structure, the mechanisms described for other degradation products, particularly those involving hydrolysis or oxidation, offer insight into the potential pathways by which Linagliptin may degrade. The formation of N-acetyl linagliptin, observed under thermal stress, would likely involve the acetylation of the primary amine on the piperidine (B6355638) ring of the Linagliptin molecule.
Information regarding "Linagliptin impurity KH-3" is not publicly available, preventing the generation of the requested article.
A thorough search of scientific literature and public databases has revealed no specific information on a compound identified as "this compound." As a result, the development of an article focusing solely on the analytical methods for this specific impurity, as per the provided outline, cannot be accomplished.
The search for analytical methods for Linagliptin and its related substances did yield extensive results. Research articles detail the development and validation of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of numerous other Linagliptin impurities.
These studies describe a range of chromatographic conditions, including:
Stationary Phases: C18, RP-8, and other specialized columns.
Mobile Phases: Mixtures of acetonitrile, methanol, and various aqueous buffers (e.g., phosphate, formic acid) at different pH levels.
Detection: UV and Photo Diode Array (PDA) detectors are commonly used, with wavelengths typically set between 225 nm and 292 nm.
Elution: Both isocratic and gradient elution techniques have been successfully employed to separate Linagliptin from its impurities.
However, none of the available resources explicitly mention or provide data for an impurity designated as "KH-3." Without specific retention times, resolution data, or optimized chromatographic conditions for this particular compound, it is impossible to generate the scientifically accurate and detailed article requested.
Therefore, until information specifically identifying and characterizing "Linagli.ptin impurity KH-3" becomes publicly accessible, the creation of the outlined article is not feasible.
Development and Validation of Analytical Methods for Linagliptin Impurity Kh 3 Quantification
Method Validation in Accordance with Regulatory Guidelines
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy is typically evaluated by determining the recovery of a known amount of impurity spiked into a sample matrix. Studies on various Linagliptin (B1675411) impurities have demonstrated high accuracy, with recovery rates generally falling within the range of 98% to 102%. rjptonline.org For instance, a study on four related substance impurities of Linagliptin showed accuracy ranging from 99.13% to 101.76%. rasayanjournal.co.in Another study reported recovery values for Linagliptin and its impurities to be in the range of 95.8–112.8%. nih.gov
Precision is assessed at two levels:
Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration.
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.
For Linagliptin impurities, the precision of the analytical methods is generally found to be very good, with the Relative Standard Deviation (%RSD) values being well within the acceptable limits (typically ≤ 2%). A study on several Linagliptin impurities reported %RSD values for precision ranging from 0.128% to 0.969%. rasayanjournal.co.in Another validation study demonstrated method precision with a %RSD of less than 2.3% and intermediate precision with a %RSD of less than 1.8%. nih.gov
Table 1: Representative Data for Accuracy and Precision of an Analytical Method for a Linagliptin Impurity
| Parameter | Acceptance Criteria | Observed Results |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.8% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for the analysis of impurities, as they define the sensitivity of the method. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
For various Linagliptin impurities, studies have reported a wide range of LOD and LOQ values, depending on the specific impurity and the analytical technique used. For example, one study reported LODs for four different impurities ranging from 0.015 ppm to 0.190 ppm, and LOQs ranging from 0.045 ppm to 0.574 ppm. rasayanjournal.co.in Another study established an LOQ of 0.05% for identified impurities relative to a Linagliptin concentration of 1 mg/mL. nih.gov
Table 2: Representative LOD and LOQ Data for a Linagliptin Impurity
| Parameter | Method of Determination | Result |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |
Method Robustness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5 °C)
pH of the mobile phase buffer (e.g., ± 0.2 units)
Composition of the mobile phase (e.g., ± 2% organic component)
The robustness of the method is evaluated by observing the effect of these variations on system suitability parameters such as retention time, peak area, tailing factor, and theoretical plates. A robust method will show minimal changes in these parameters when subjected to such variations. Studies on analytical methods for Linagliptin and its impurities have demonstrated robustness by intentionally altering chromatographic conditions and finding that the system suitability results remained within acceptable limits. nih.govnih.gov
Table 3: Example of a Robustness Study for a Linagliptin Impurity Method
| Parameter Varied | Variation | Impact on System Suitability |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak shape. |
| Column Temperature | ± 5 °C | Minor shift in retention time, but resolution maintained. |
| Mobile Phase pH | ± 0.2 | No significant impact on retention time or peak asymmetry. |
| Organic Phase Composition | ± 2% | Slight change in retention time, but separation achieved. |
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. SST is performed prior to the analysis of any samples and typically involves injecting a standard solution to check parameters such as:
Tailing factor (or Asymmetry factor): To ensure peak symmetry. A value of ≤ 2 is generally acceptable.
Theoretical plates (N): To measure column efficiency. A higher number indicates better efficiency.
Resolution (Rs): To ensure the separation of the impurity peak from the main drug peak and other impurities. A resolution of > 2 is generally desired.
Relative Standard Deviation (%RSD) of peak areas and retention times from replicate injections of the standard solution. A %RSD of ≤ 2.0% is typically required.
For the analysis of Linagliptin impurities, system suitability tests are crucial to confirm that the system can reliably separate and quantify the impurity of interest. One study reported that the %RSD for system suitability was found to be less than 2%, indicating a high level of instrument precision. rasayanjournal.co.in
Table 4: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between impurity and main peak | > 2.0 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Application of Quality by Design (QbD) and Design of Experiments (DoE) in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of analytical method development, this is often referred to as Analytical QbD (AQbD).
Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently explore the effects of various method parameters on the method's performance. By systematically varying multiple factors simultaneously, DoE allows for the identification of critical method parameters and the establishment of a "design space" or "method operable design region" (MODR). Within this region, the method is expected to consistently meet its performance criteria.
For the development of analytical methods for Linagliptin and its impurities, QbD and DoE have been successfully applied. rjptonline.orgresearchgate.netresearchgate.netijpca.org This approach allows for a more robust and reliable method to be developed. For example, a 2-level factorial design might be used to study the effects of factors like mobile phase composition and flow rate on critical quality attributes of the method such as retention time, peak resolution, and tailing factor. researchgate.net This systematic approach ensures that the final analytical method is well-understood, robust, and fit for its intended purpose of accurately quantifying impurities like Linagliptin impurity KH-3.
Stability Assessment and Control Strategies for Linagliptin Impurity Kh 3
Impurity Profiling during Pharmaceutical Development
Impurity profiling is the systematic identification and quantification of all potential and actual impurities present in a drug substance. During the pharmaceutical development of Linagliptin (B1675411), a comprehensive impurity profile is established to understand the potential formation of process-related impurities, including substances like impurity KH-3, and degradation products that may arise during storage or handling.
The process begins with the characterization of the Linagliptin synthesis route. Each step is analyzed to identify potential by-products, unreacted intermediates, and reagents that could carry over into the final drug substance. Advanced analytical techniques are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary tool for detecting and quantifying impurities. nih.govrasayanjournal.co.in For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.gov
Regulatory guidelines, such as those from the International Council on Harmonisation (ICH), mandate the identification and characterization of any impurity present above a certain threshold, typically 0.10%. nih.gov Therefore, if Linagliptin impurity KH-3 were to be detected at or above this level in development batches, a thorough investigation into its structure and origin would be required.
Table 1: Illustrative Analytical Techniques for Impurity Profiling of Linagliptin
| Technique | Purpose | Typical Findings |
| HPLC-UV | Detection and Quantification | Retention time and peak area of Linagliptin and its impurities. |
| LC-MS | Identification and Structural Elucidation | Molecular weight and fragmentation pattern of impurities like KH-3. |
| NMR Spectroscopy | Definitive Structural Confirmation | Detailed structural information of isolated impurities. |
| Forced Degradation Studies | Identification of Potential Degradants | Reveals the susceptibility of Linagliptin to stress conditions and the formation of degradation products. nih.gov |
In-Process Control (IPC) Measures for Impurity KH-3 Mitigation
Effective control of impurities like KH-3 is best achieved by implementing robust in-process controls (IPCs) during the manufacturing of Linagliptin. These measures are designed to monitor the process in real-time and ensure that critical process parameters (CPPs) are maintained within their established ranges to minimize impurity formation.
Real-time monitoring of the chemical reactions in the Linagliptin synthesis is crucial for controlling the formation of process-related impurities. Techniques like HPLC are used to track the consumption of starting materials and the formation of the desired product and any by-products, including impurity KH-3. nih.gov By monitoring the reaction, operators can ensure its completion and prevent the carryover of unreacted intermediates that might lead to impurity formation in subsequent steps.
Table 2: Example of In-Process Control for a Critical Reaction Step
| Parameter | Analytical Method | Control Limit | Rationale |
| Consumption of Starting Material A | HPLC | ≤ 1.0% | Ensures complete reaction and minimizes side reactions. |
| Formation of Intermediate B | HPLC | ≥ 98.0% | Confirms desired reaction progress. |
| Level of Impurity KH-3 | HPLC | ≤ 0.05% | Prevents accumulation of the impurity in the process stream. |
Downstream processing plays a vital role in removing impurities that may have formed despite in-process controls. For Linagliptin, these processes are optimized to ensure high purity of the final API.
Crystallization: This is a powerful technique for purifying the final product. The solubility of Linagliptin and its impurities, including KH-3, in different solvent systems is carefully studied to develop a crystallization process that selectively precipitates Linagliptin, leaving impurities in the mother liquor. Recrystallization from solvents like toluene (B28343) has been shown to be effective in controlling certain impurities.
Salt Formation: The formation of a salt of Linagliptin can be an effective purification step. By forming a salt, the physicochemical properties of the molecule are altered, which can be exploited to separate it from impurities. For instance, the formation of benzoate (B1203000) or mandelate (B1228975) salts has been utilized for the removal of a dimer impurity in Linagliptin.
Chromatography: In some cases, preparative chromatography may be employed to remove persistent impurities that are difficult to eliminate through crystallization or salt formation.
Stability-Indicating Method Application in Drug Substance and Product Stability Studies
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For Linagliptin, a stability-indicating HPLC method is essential to accurately measure the drug substance and any degradation products, such as impurity KH-3, that may form during stability studies.
These methods are developed and validated according to ICH guidelines and must be able to separate the active ingredient from all potential degradation products and process-related impurities. nih.govnih.gov Forced degradation studies are conducted to generate these degradation products. In these studies, Linagliptin is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.govrasayanjournal.co.in The results of these studies help in identifying the likely degradation pathways and in demonstrating the specificity of the analytical method. Linagliptin has been shown to be susceptible to degradation under acidic and oxidative conditions. nih.gov
Table 3: Illustrative Data from a Forced Degradation Study of Linagliptin
| Stress Condition | Duration | Linagliptin Assay (%) | Total Impurities (%) | Impurity KH-3 (%) (Hypothetical) |
| 1M HCl at 60°C | 24 hours | 83.58 | 16.42 | 1.25 |
| 1M NaOH at 60°C | 10 days | 97.44 | 2.56 | Not Detected |
| 30% H₂O₂ at 60°C | 24 hours | 64.14 | 35.86 | 2.10 |
| Thermal (60°C) | 10 days | 99.95 | 0.05 | Not Detected |
| Photolytic (UV/Vis) | - | 99.44 | 0.56 | Not Detected |
Data is illustrative and based on findings for general Linagliptin degradation studies. nih.gov
The stability-indicating method is then used in long-term and accelerated stability studies on both the drug substance and the final drug product to establish the re-test period for the API and the shelf-life of the drug product.
Mass Balance Studies for Comprehensive Degradation Pathway Understanding
Mass balance studies are a crucial component of degradation pathway analysis. The principle of mass balance is to ensure that the sum of the assay of the drug substance and the levels of all degradation products, on a percentage basis, remains constant and close to 100%. This confirms that all significant degradation products have been accounted for and that the analytical method is capable of detecting and quantifying them accurately.
Table 4: Illustrative Mass Balance Calculation for Linagliptin under Oxidative Stress
| Component | Response at Time 0 (Peak Area) | Response after Stress (Peak Area) | % of Initial |
| Linagliptin | 1,000,000 | 641,400 | 64.14% |
| Impurity OX-1 | 0 | 150,000 | 15.00% |
| Impurity OX-2 | 0 | 100,000 | 10.00% |
| Impurity KH-3 (Hypothetical) | 0 | 21,000 | 2.10% |
| Other Degradants | 0 | 87,600 | 8.76% |
| Total (Mass Balance) | 100.00% |
This table is for illustrative purposes only.
Regulatory and Quality Considerations for Linagliptin Impurity Kh 3
Integration of Impurity KH-3 Analysis into Pharmaceutical Quality Control (QC)
The integration of Linagliptin (B1675411) impurity KH-3 analysis into a robust pharmaceutical Quality Control (QC) strategy is essential for ensuring the consistent quality and safety of the final drug product. This involves the development and validation of sensitive and specific analytical methods to detect and quantify this impurity at trace levels.
A comprehensive QC approach for impurity KH-3 would typically include:
Routine Testing: Regular analysis of batches of Linagliptin active pharmaceutical ingredient (API) and finished drug products to ensure that the levels of impurity KH-3 remain within qualified limits.
Stability Studies: Monitoring the levels of impurity KH-3 during stability studies under various conditions (e.g., temperature, humidity, light) to understand its formation and degradation pathways. nih.gov
Method Validation: The analytical method used for quantifying impurity KH-3 must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness. nih.govrasayanjournal.co.in
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are powerful techniques for the separation and quantification of impurities like KH-3. academicstrive.comnih.govbiomedres.us These methods offer the high sensitivity and selectivity required for trace-level analysis. nih.govshimadzu.com
Table 1: Key Parameters for Analytical Method Validation for Linagliptin Impurity KH-3
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from other components at the retention time of the impurity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the known amount of impurity spiked. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <10%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |
Role of Impurity KH-3 in Regulatory Filings (e.g., Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF))
The documentation and control of impurities are fundamental components of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). For this compound, its presence, characterization, and control strategy must be thoroughly detailed in these filings.
In the context of an ANDA for a generic Linagliptin product, the applicant must demonstrate that the impurity profile is comparable to that of the reference listed drug (RLD). fda.gov This includes providing data on the levels of impurity KH-3 in their product and justifying the proposed acceptance criteria.
For a DMF, which contains confidential detailed information about the manufacturing process of the API, the formation and control of impurities like KH-3 are critical elements. The DMF must include:
A description of the synthetic process and potential pathways for the formation of impurity KH-3.
Analytical data demonstrating the effective control of this impurity in the final API.
Justification for the proposed specification for impurity KH-3 based on toxicological data or comparison with the RLD.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the reporting, identification, and qualification of impurities. ijdra.comresearchgate.net Any impurity present above the identification threshold must be structurally characterized. kymos.com
Evaluation of Impurity KH-3 in Reference Standards and Certified Materials
The availability of well-characterized reference standards for this compound is crucial for the accurate quantification of this impurity in routine QC testing and for method validation. synzeal.com These reference standards serve as a benchmark against which the impurity in a sample is measured.
The evaluation and certification of a reference standard for impurity KH-3 involve:
Isolation and Purification: Obtaining a highly pure sample of the impurity, often through preparative chromatography.
Structural Elucidation: Confirming the chemical structure using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov
Purity Assessment: Determining the purity of the reference standard using a validated, high-resolution analytical method.
Certification: Providing a Certificate of Analysis (CoA) that details the identity, purity, and other relevant characteristics of the reference standard. daicelpharmastandards.com
Pharmaceutical companies and specialized suppliers offer certified reference materials for various Linagliptin impurities, which are essential for ensuring the quality and consistency of analytical results across different laboratories and manufacturing sites. pharmaffiliates.comlgcstandards.com
Assessment of Genotoxic Potential (if applicable to this compound)
Given that some impurities can be genotoxic, meaning they can damage DNA and potentially cause cancer even at very low levels, a critical aspect of impurity management is the assessment of their genotoxic potential. tapi.comeco-vector.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. ich.orgeuropa.euich.org
Regulatory guidelines mandate a risk-based approach to control genotoxic impurities. tapi.com The ICH M7 guideline outlines a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure to a genotoxic impurity, which is considered to be associated with a negligible cancer risk. ich.orgich.orggmp-compliance.org Based on the maximum daily dose of the drug, this TTC value is used to calculate the acceptable limit for the genotoxic impurity in the API.
The assessment of an impurity's genotoxic potential typically follows a stepwise approach:
In Silico Assessment: Computational toxicology tools are used to predict the genotoxic potential based on the chemical structure of the impurity.
In Vitro Testing: If the in silico assessment indicates a potential for genotoxicity, an in vitro bacterial reverse mutation assay (Ames test) is usually performed.
In Vivo Testing: If the Ames test is positive, further in vivo testing may be required to assess the genotoxic potential in a mammalian system.
Due to the very low acceptable limits for genotoxic impurities, highly sensitive analytical methods are required for their quantification. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is a state-of-the-art technique for this purpose. nih.govnih.gov
UHPLC-HRMS offers several advantages for the analysis of trace-level genotoxic impurities:
High Sensitivity: Capable of detecting and quantifying impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
High Selectivity: The high-resolution mass analyzer can differentiate the impurity from other components in the sample matrix, reducing the risk of interference.
Structural Information: HRMS provides accurate mass measurements, which can aid in the identification and confirmation of unknown impurities.
In silico (computational) tools play a crucial role in the early assessment of the genotoxic potential of impurities, including this compound. immunocure.usnih.gov These tools use quantitative structure-activity relationship ((Q)SAR) models to predict the likelihood of a compound being mutagenic based on its chemical structure. nih.govtandfonline.com
The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. lhasalimited.org
Expert rule-based systems utilize knowledge of chemical functional groups and mechanistic toxicology to predict genotoxicity.
Statistical-based systems use algorithms trained on large datasets of known genotoxic and non-genotoxic compounds to make predictions.
A negative prediction from both types of systems provides a high degree of confidence that the impurity is not genotoxic, potentially avoiding the need for extensive and costly in vitro testing. A positive or equivocal result from either system would trigger further investigation.
Table 2: Common In Silico Tools for Genotoxicity Prediction
| Tool Name | Methodology | Key Features |
|---|---|---|
| DEREK Nexus | Expert Rule-Based | Contains a knowledge base of toxicological alerts and structure-activity relationships. Provides transparent reasoning for predictions. |
| Sarah Nexus | Statistical-Based | Builds models based on large, high-quality datasets. Provides a confidence level for its predictions. |
| MCASE | Statistical-Based | Identifies structural fragments that are associated with toxicity. |
| Toxtree | Expert Rule-Based | Open-source software that applies decision tree approaches to predict toxicity. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Linagliptin impurity KH-3 in pharmaceutical formulations?
- Methodological Answer : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. Mobile phase gradients of phosphate buffer (pH 6.8) and acrobatitrile can achieve baseline separation of KH-3 from linagliptin and other impurities . For structural confirmation, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are critical, as they reveal molecular weight and fragmentation patterns, ensuring accurate identification .
Q. How can researchers validate the specificity of analytical methods for KH-3 detection?
- Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. Compare retention times and peak purity of KH-3 in stressed samples against untreated linagliptin. Validate using parameters per ICH guidelines (Q2(R1)), including linearity (e.g., 1.32–13.22 µg/mL for linagliptin), accuracy (recovery rates 98–102%), and precision (RSD < 3%) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in KH-3 quantification across laboratories?
- Methodological Answer : Cross-validate methods using shared reference standards and harmonized protocols. Investigate potential sources of variability, such as column aging, detector sensitivity drift, or sample preparation inconsistencies (e.g., extraction solvents). Statistical analysis of inter-laboratory data using ANOVA can identify systematic errors .
Q. How can researchers establish scientifically justified acceptance criteria for KH-3 in linagliptin active pharmaceutical ingredient (API) batches?
- Methodological Answer : Apply ICH Q3A decision trees. Analyze historical batch data (development, pilot, and commercial) to calculate the mean impurity level + 3σ (standard deviation). Compare this value to stability data (e.g., maximum degradation at retest dates). If the calculated limit exceeds the qualified threshold (e.g., 0.15% w/w), conduct toxicological studies to justify revised criteria .
Q. What synthetic pathways are implicated in KH-3 formation, and how can they be controlled?
- Methodological Answer : Trace KH-3 to brominated intermediates during linagliptin synthesis (evidenced by its molecular formula, C₂₆H₂₁BrN₈O₂) . Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize bromine-related side reactions. Use in-process controls (IPC) like real-time Raman spectroscopy to monitor intermediate purity and adjust parameters dynamically .
Q. How to design a stability-indicating method for KH-3 that accounts for co-eluting degradation products?
- Methodological Answer : Employ a two-dimensional LC-MS approach. First, separate impurities via HPLC with a pentafluorophenyl (PFP) column for enhanced selectivity. Second, use MS detection to differentiate KH-3 from isobaric degradation products. Validate robustness by varying flow rates (±0.1 mL/min) and column temperatures (±2°C) .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting impurity profiles of KH-3 from different synthetic routes?
- Methodological Answer : Conduct comparative studies using orthogonal techniques (e.g., NMR for structural isomerism, ion mobility spectrometry for conformational differences). If profiles contradict, revise synthetic protocols to eliminate route-specific by-products. Publish detailed method descriptions to enable replication and third-party verification .
Q. What statistical approaches are appropriate for analyzing batch-to-batch variability of KH-3 levels?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to correlate KH-3 variability with process parameters (e.g., reaction time, purification steps). Use control charts (X-bar and R charts) to monitor trends and identify outliers. For non-normal distributions, non-parametric tests like Kruskal-Wallis are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
